molecular formula C21H25N3O3 B2468544 ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 847463-66-5

ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2468544
CAS No.: 847463-66-5
M. Wt: 367.449
InChI Key: UDBLMSPCMROBRB-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a synthetic compound that combines an indole moiety with a pyrrole structure. The indole nucleus is known for its presence in various bioactive molecules, while the pyrrole ring is a common structural motif in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling of the Indole and Pyrrole Moieties: The final step involves the coupling of the indole and pyrrole moieties through a carbamoylation reaction, where the indole derivative is reacted with an isocyanate to form the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of ethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds:

    Similar Compounds: Indole-3-acetic acid, indole-3-carbinol, and 1H-indole-3-ethanamine.

    Uniqueness: The combination of the indole and pyrrole moieties in this compound provides a unique structural framework that can exhibit distinct biological activities compared to other indole derivatives

Properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-5-27-21(26)19-13(2)18(14(3)24(19)4)20(25)22-11-10-15-12-23-17-9-7-6-8-16(15)17/h6-9,12,23H,5,10-11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBLMSPCMROBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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